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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 465 maleimide for
labeling antibodies and subsequent application in flow cytometry. This document includes the
physicochemical properties of the dye, detailed protocols for antibody conjugation and cell
staining, and guidance on instrument setup.

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high
fluorescence quantum yield, and significant photo-stability.[1][2] The maleimide functional
group allows for covalent conjugation to sulfhydryl (thiol) groups, commonly found in the
cysteine residues of proteins like antibodies.[3][4] This makes ATTO 465 maleimide an
excellent tool for preparing fluorescently labeled antibodies for various applications, including
flow cytometry.

Physicochemical and Spectral Properties of ATTO
465

A thorough understanding of the properties of ATTO 465 is essential for successful
experimental design. Key characteristics are summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) 453 nm [1]
Emission Maximum (Aem) 508 nm

Molar Extinction Coefficient (g)

75,000 cm—tM—1

Fluorescence Quantum Yield

0.70-0.75
()
Fluorescence Lifetime (1) 5.0 ns
Stokes Shift 55 nm
Molecular Weight 518 g/mol
B Soluble in polar solvents like
Solubility

DMF and DMSO

Experimental Protocols
Protocol 1: Antibody Conjugation with ATTO 465

Maleimide

This protocol details the covalent labeling of an antibody with ATTO 465 maleimide. The

maleimide group reacts with free thiol groups on the antibody, typically on cysteine residues. If

the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary

prior to labeling.

Materials:

Antibody to be labeled

ATTO 465 maleimide

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)
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» Gel filtration column (e.g., Sephadex G-25)
e Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Workflow for Antibody Conjugation with ATTO 465 Maleimide

Preparation

Dissolve Antibody Dissolve ATTO 465 Maleimide
in Reaction Buffer in DMSO/DMF

If needed

Reduce Antibody
(Optional, with TCEP)

Labeling Reattion

Mix Antibody and Dye
(10-20 fold molar excess of dye)

:

Incubate for 2h at RT
or overnight at 4°C (in dark)

Purififation

Purify on Gel Filtration Column
(e.g., Sephadex G-25)

:

Collect Labeled Antibody

Click to download full resolution via product page
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Caption: Workflow for conjugating antibodies with ATTO 465 maleimide.
Procedure:
e Antibody Preparation:

o Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

o If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to
the antibody solution and incubate for 20-30 minutes at room temperature. Note: If using
DTT, it must be removed by dialysis before adding the dye.

o ATTO 465 Maleimide Stock Solution Preparation:
o Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening.

o Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This
solution should be prepared fresh.

o Labeling Reaction:

o Add the ATTO 465 maleimide stock solution to the antibody solution to achieve a 10-20
fold molar excess of the dye.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
protected from light.

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) equilibrated with PBS.

o The first colored fraction to elute will be the ATTO 465-labeled antibody.
» Determination of Degree of Labeling (DOL) (Optional):

o Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 453 nm
(for ATTO 465).
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o The DOL can be calculated using the following formula: DOL = (A4s3 X €_protein) / ((Azso -
(Aas3 x CF280)) x €_dye)

Aas3 and Az2so are the absorbances at 453 nm and 280 nm.

€_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M~*cm~1 for
19G).

€_dye is the molar extinction coefficient of ATTO 465 (75,000 M—*cm~1).

CF2s0 is the correction factor for the dye's absorbance at 280 nm (€280 / €_max = 0.48).

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of an ATTO 465-labeled antibody to stain cell surface antigens

on live cells.
Materials:

e ATTO 465-labeled antibody

Cells in suspension (e.g., PBMCs, cell lines)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

Fc receptor blocking solution (optional)

Viability dye (optional)

Workflow for Cell Surface Staining
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Cell Preparation

Harvest and Wash Cells

:

Viability Staining
(Optional)

:

Fc Receptor Block
(Optional)

Antibody Staining

Add ATTO 465-labeled Antibody

:

Incubate for 30 min at 4°C
(in dark)

Analysis

Wash Cells 2-3 times with
Staining Buffer

:

Resuspend in Staining Buffer

:

Acquire on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for cell surface staining with ATTO 465-labeled antibodies.
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Procedure:

e Cell Preparation:
o Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
o Adjust the cell concentration to 1 x 107 cells/mL in staining buffer.

o Aliquot 100 uL of the cell suspension (1 x 106 cells) into flow cytometry tubes.

Fc Receptor Blocking (Optional but Recommended):

o To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor
blocking solution for 10-15 minutes at room temperature.

Staining:

o Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the
cells.

o Incubate for 30 minutes at 4°C, protected from light.

Washing:

o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x
g for 5 minutes.

o Discard the supernatant and repeat the wash step two more times.

Data Acquisition:

o Resuspend the final cell pellet in an appropriate volume (e.g., 300-500 pL) of Flow
Cytometry Staining Buffer.

o Analyze the samples on a flow cytometer.

Protocol 3: Intracellular Staining for Flow Cytometry

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This protocol is for staining intracellular antigens using an ATTO 465-labeled antibody. This
requires fixation and permeabilization of the cells.

Materials:

e ATTO 465-labeled antibody

e Cells in suspension

o Flow Cytometry Staining Buffer

» Fixation Buffer (e.g., 4% paraformaldehyde)

o Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
« Viability dye (a fixable viability dye is required)

Workflow for Intracellular Staining
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Cell Preparation & Surface Staining

Prepare Cells & Viability Staining

:

Surface Staining (if required)

Fixation & Pefmeabilization

Fix Cells (e.g., 4% PFA)

:

Wash

:

Permeabilize Cells

Intracellular Stavning & Analysis

Add ATTO 465-labeled Antibody
in Permeabilization Buffer

:

Incubate for 30-60 min at RT

:

Wash with Permeabilization Buffer

:

Resuspend in Staining Buffer

:

Acquire on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for intracellular staining with ATTO 465-labeled antibodies.
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Procedure:
o Cell Preparation and Surface Staining:
o Prepare a single-cell suspension as described in Protocol 2.

o If also staining for surface markers, perform this staining before fixation as described in
Protocol 2.

o Use a fixable viability dye to distinguish live and dead cells.
 Fixation:
o Wash the cells once with PBS.

o Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room
temperature.

o Wash the cells twice with Flow Cytometry Staining Buffer.
e Permeabilization and Intracellular Staining:
o Resuspend the fixed cells in Permeabilization Buffer.

o Add the ATTO 465-labeled antibody and incubate for 30-60 minutes at room temperature,
protected from light.

o Wash the cells twice with Permeabilization Buffer.
o Data Acquisition:

o Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow
cytometer.

Data Presentation and Instrument Setup
Flow Cytometer Configuration
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For optimal detection of ATTO 465, a flow cytometer equipped with a violet or blue laser is

recommended.
Parameter Recommended Setting
Excitation Laser 445 nm or 458 nm laser line
Emission Filter 510/80 nm or similar bandpass filter

Note: These settings are a general guideline and may need to be optimized based on the
specific instrument configuration.

Compensation and Controls

When incorporating ATTO 465 into a multicolor flow cytometry panel, proper compensation is
crucial to correct for spectral overlap.

» Single-Stained Controls: For each fluorophore in your panel, including ATTO 465, prepare a
single-stained control sample to calculate the compensation matrix.

o Unstained Control: An unstained sample is necessary to set the baseline fluorescence.

e Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of
positive populations, especially when the expression is dim or continuous.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a flow
cytometry experiment using an ATTO 465-labeled antibody.
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ATTO 465 Median
Target Antibody % Positive Fluorescen
Sample ID Cell Type . )
Antigen Conc. Cells ce Intensity
(ng/mL) (MFI)
1 Lymphocytes  CD4 0.5 45.2 15,000
2 Lymphocytes  CD4 1.0 46.1 25,000
3 Lymphocytes  CD4 2.0 45.8 28,000
Isotype
4 Lymphocytes 2.0 0.8 500
Control
5 Unstained N/A 0 0.5 300

This data can be used to determine the optimal antibody concentration that provides the best
signal-to-noise ratio.

Troubleshooting
e Low Signal:
o Increase the antibody concentration.
o Increase the incubation time.
o Ensure the antibody was not damaged during conjugation.
o For intracellular targets, ensure proper permeabilization.
e High Background:

o Decrease the antibody concentration.

(¢]

Include an Fc receptor blocking step.

[¢]

Ensure adequate washing steps.

[e]

Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
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By following these detailed protocols and considerations, researchers can effectively utilize
ATTO 465 maleimide for robust and reproducible flow cytometry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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